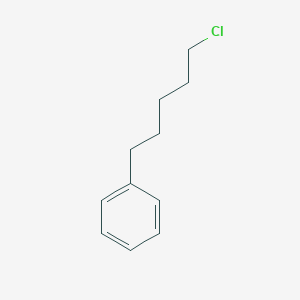
1-Chloro-5-phenylpentane
Übersicht
Beschreibung
1-Chloro-5-phenylpentane is a chemical compound with the molecular formula C11H15Cl and a molecular weight of 182.69 . It is a type of hydrocarbon, specifically an alkane .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 1-Chloro-5-phenylpentane, the synthesis of similar compounds often involves chlorination reactions . For instance, a study on the synthesis of 5-chloro-2-pentanone from 3-acetyl-1-propanol used bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .Molecular Structure Analysis
The molecular structure of 1-Chloro-5-phenylpentane consists of a pentane chain with a chlorine atom attached to one end and a phenyl group (a benzene ring) attached to the other .Physical And Chemical Properties Analysis
1-Chloro-5-phenylpentane has a boiling point of 80-82°C at 1mm, a density of 1.014 g/cm³, and a refractive index of 1.5140 . Its flash point is 76-79°C/0.65mm, and it should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Chloro-5-phenylpentane: is a versatile organic compound used in the synthesis of complex molecules. It serves as a starting material in Friedel–Crafts rearrangements, where it undergoes cyclialkylation to form various ring structures . This reaction is fundamental in creating polycyclic aromatic hydrocarbons, which are key structures in pharmaceuticals and agrochemicals.
Proteomics Research
In proteomics, 1-Chloro-5-phenylpentane is utilized as a biochemical reagent. Its role in the study of proteins involves the modification of amino acids or the cleavage of peptide bonds, which is crucial for understanding protein structure and function .
Pharmaceutical Research
This compound finds its application in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is particularly useful in the chiral separation of drugs, which is a critical step in ensuring the safety and efficacy of pharmaceutical products .
Material Science
In material science, 1-Chloro-5-phenylpentane is employed in the development of new materials with specific properties. Its chemical structure allows for the creation of polymers and composites with desired thermal and mechanical characteristics .
Analytical Chemistry
Analytically, 1-Chloro-5-phenylpentane is used as a standard or reference compound in various chromatographic techniques. Its well-defined physical and chemical properties make it ideal for calibrating instruments and validating analytical methods .
Biochemistry
In biochemistry, 1-Chloro-5-phenylpentane is applied in the study of metabolic pathways. It can be used to trace the synthesis and degradation of biomolecules, aiding in the exploration of complex biochemical processes .
Industrial Uses
Industrially, 1-Chloro-5-phenylpentane is incorporated in the manufacture of specialty chemicals. It is a precursor in the production of performance chemicals used in various industrial applications, including coatings, adhesives, and sealants .
Safety and Hazards
Wirkmechanismus
Target of Action
1-Chloro-5-phenylpentane is a chemical compound that primarily targets the Friedel-Crafts cyclialkylation process . This process is a type of intramolecular alkylation of aryl-substituted halides .
Mode of Action
The compound interacts with its targets through a mechanism involving rearrangement and cyclialkylation . The rearrangement precedes cyclialkylation . During this process, extensive deuterium scrambling between C-1, C-2, and C-3 occurs .
Biochemical Pathways
The primary biochemical pathway affected by 1-Chloro-5-phenylpentane is the Friedel-Crafts cyclialkylation pathway . This pathway involves the intramolecular alkylation of aryl-substituted halides
Result of Action
It is known that the compound participates in the friedel-crafts cyclialkylation process, leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-5-phenylpentane. For instance, the compound is likely to be mobile in the environment due to its volatility .
Eigenschaften
IUPAC Name |
5-chloropentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLBVYYDZDPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333903 | |
| Record name | 1-Chloro-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-phenylpentane | |
CAS RN |
15733-63-8 | |
| Record name | 1-Chloro-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the expected product when 1-chloro-5-phenylpentane undergoes Friedel–Crafts cyclialkylation?
A1: While one might expect a benzocycloheptane (benzsuberane) to form via direct ring closure, research has shown that 1-chloro-5-phenylpentane actually yields alkyltetralins under Friedel–Crafts conditions []. This suggests that rearrangements in the side chain of the molecule occur during the reaction, leading to the unexpected product.
Q2: How was the possibility of benzsuberane rearrangement ruled out as the mechanism for alkyltetralin formation in these reactions?
A2: Researchers specifically investigated the cyclialkylation of 3-chloro-3,7-dimethyl-7-phenyloctane (Xb) []. This molecule, if it formed a benzsuberane intermediate, would be structurally restricted from undergoing the necessary rearrangements to yield an alkyltetralin. Despite this, the reaction still produced alkyltetralins, definitively demonstrating that the rearrangements occur in the side chain of the phenylalkyl chloride before cyclization, and not via a benzsuberane intermediate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





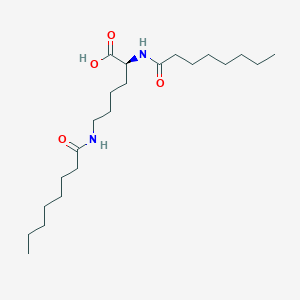
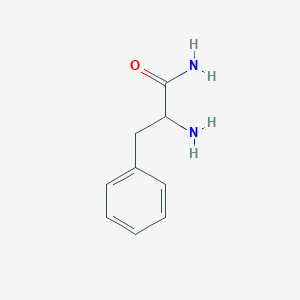

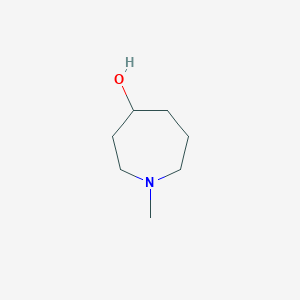
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

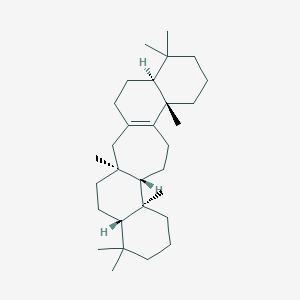
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)


